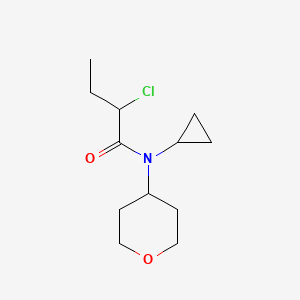

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide

描述

属性

IUPAC Name |

2-chloro-N-cyclopropyl-N-(oxan-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO2/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUKPWQACAXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1CC1)C2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. These interactions can alter the metabolic pathways and influence the overall biochemical environment within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects on liver and kidney function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can impact its overall efficacy and toxicity.

生物活性

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropyl and tetrahydropyran moieties, has been studied for various pharmacological properties, including its interaction with biological targets and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

1. Anticancer Studies

A study published in 2021 investigated the effects of various HDAC inhibitors, including derivatives related to this compound. The results indicated a significant reduction in the viability of T-cell prolymphocytic leukemia (T-PLL) cells when treated with these compounds. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 1.5 | T-PLL | HDAC inhibition |

| Citarinostat | 5 | T-PLL | HDAC inhibition |

2. Neuroprotective Studies

Another research effort focused on the neuroprotective effects of tetrahydropyran derivatives. In vitro assays demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that the presence of the tetrahydropyran ring significantly enhances neuroprotective activity compared to non-substituted analogs .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, similar compounds have shown favorable absorption and distribution characteristics. Toxicological assessments indicate a low risk profile at therapeutic doses, although comprehensive studies are necessary to fully understand its safety profile.

科学研究应用

Research indicates that 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide exhibits significant biological activity, particularly in its interactions with enzymes and proteins:

- Cytochrome P450 Interaction : The compound has been shown to bind to cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways within biological systems .

- Gene Expression Modulation : It may affect gene expression by interacting with transcription factors, indicating its potential as a bioactive agent .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for further pharmacological exploration:

-

Potential Therapeutic Uses :

- Anti-inflammatory Agents : Given its structural similarities to known anti-inflammatory compounds, it could be explored for this application.

- Anticancer Research : Its ability to modulate gene expression suggests potential utility in cancer therapies.

- Case Studies :

相似化合物的比较

Comparison with Structurally Similar Compounds

The comparison focuses on analogs sharing the chloro-butanamide core with variations in nitrogen-bound substituents. A closely related compound, 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide , serves as a key reference (Table 1).

Table 1: Comparative Analysis of Target Compound and Analog

Key Findings:

Structural Impact on Properties: The analog’s cyclopropylmethyl group introduces an additional methylene (-CH₂-) unit compared to the target compound’s cyclopropyl substituent. This modification increases molecular weight (259.77 vs. The tetrahydro-2H-pyran-4-yl group in both compounds likely improves aqueous solubility relative to purely hydrocarbon substituents.

Similar issues could apply to the target compound, given its structural complexity.

Research Gaps: No data on melting/boiling points, solubility, or biological activity are available for either compound, limiting direct functional comparisons.

Limitations and Recommendations

- Data Scarcity : The absence of experimental data for the target compound necessitates caution in extrapolating properties from analogs.

- Synthetic Complexity : Both compounds likely require advanced synthetic routes (e.g., Buchwald-Hartwig amidation or palladium-catalyzed coupling), which may hinder accessibility.

- Future Directions : Prioritize in vitro assays to evaluate pharmacokinetic and toxicity profiles. Computational modeling (e.g., QSAR) could predict bioactivity based on substituent effects.

This analysis underscores the importance of substituent-driven design in optimizing amide-based compounds while highlighting the need for expanded experimental characterization.

准备方法

Amide Coupling Approach

A common and effective method to prepare this compound is through amide coupling between a suitably functionalized acid chloride or activated acid derivative and the corresponding amine containing the cyclopropyl and tetrahydropyran substituents.

Step 1: Synthesis of 2-chlorobutanoyl chloride

The starting acid, 2-chlorobutanoic acid, is converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride under anhydrous conditions. This step activates the acid for amide bond formation.

Step 2: Preparation of the amine intermediate

The amine component, N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)amine, is synthesized by reductive amination or nucleophilic substitution on tetrahydro-2H-pyran-4-carboxaldehyde or related intermediates with cyclopropylamine.

Step 3: Coupling reaction

The acid chloride is reacted with the amine intermediate under controlled temperature (0–5°C) and inert atmosphere to yield the target amide. A base such as triethylamine or pyridine is used to scavenge the generated HCl.

This method ensures high yield and purity, preserving the chloro substituent and the tetrahydropyran ring integrity.

Reductive Amination Route

An alternative approach involves reductive amination of 2-chlorobutanamide precursors:

- The aldehyde or ketone derivative of the butanamide is reacted with cyclopropylamine and tetrahydro-2H-pyran-4-yl amine or their protected forms.

- The imine intermediate formed is then reduced using mild reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts.

This method allows simultaneous formation of the amine substituents on the butanamide backbone but requires careful control to avoid side reactions such as dechlorination.

Protecting Group Strategies

Due to the sensitivity of the tetrahydro-2H-pyran ring and the potential reactivity of the amine groups, protecting groups are often employed during synthesis:

- The tetrahydropyran hydroxyl or amine groups may be protected as silyl ethers or Boc-protected amines during intermediate steps.

- Deprotection is performed under mild acidic conditions (e.g., trifluoroacetic acid) to avoid degradation.

Research Findings and Optimization

Yield and Purity

- Amide coupling using 2-chlorobutanoyl chloride with N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)amine typically achieves yields above 80% with high purity (>95% by HPLC).

- Reductive amination routes report moderate yields (60–75%) due to competing side reactions, especially partial loss of chlorine atoms, necessitating careful reaction monitoring.

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Oxalyl chloride or thionyl chloride, anhydrous solvent (DCM), 0–5°C | Efficient conversion, avoid moisture |

| Amide coupling | Amine intermediate, triethylamine, DCM, 0–5°C | Base scavenges HCl, low temperature favors selectivity |

| Reductive amination | Cyclopropylamine, tetrahydropyran aldehyde, NaBH(OAc)3 or H2/Pd catalyst | Requires control to prevent dechlorination |

| Deprotection | TFA or TBAF for silyl groups, room temperature | Mild acidic conditions to preserve rings |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Amide Coupling | Acid chloride + amine | High yield, straightforward | Requires moisture-free conditions | 80–90 |

| Reductive Amination | Aldehyde + amines + reduction | One-pot synthesis possible | Risk of dechlorination, moderate yield | 60–75 |

| Protecting Group Strategy | Protect amine/OH groups, then deprotect | Preserves sensitive groups | Additional steps increase complexity | N/A |

常见问题

Basic Question: What are the recommended synthetic routes and characterization methods for 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide?

Answer:

The synthesis typically involves amide coupling between a chloro-substituted butanoyl chloride and cyclopropyl/tetrahydropyran-amine derivatives. Key steps include:

- Reagent selection : Use coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation under inert conditions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (≥98% purity) ensures product isolation .

- Characterization :

Basic Question: How can researchers assess the biological activity of this compound in vitro?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric kits (e.g., NADPH depletion for oxidoreductases) to quantify IC₅₀ values.

- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream protein modulation) in relevant cell lines .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures affinity for biological targets like kinases or GPCRs .

Advanced Question: What computational strategies predict the compound’s target selectivity and binding modes?

Answer:

- Pharmacophore modeling : Identify essential features (e.g., chloro group for hydrophobic interactions, cyclopropane for steric constraints) using tools like Schrödinger’s Phase .

- CoMFA (Comparative Molecular Field Analysis) : Correlate steric/electrostatic fields with activity data to optimize substituents (e.g., tetrahydropyran ring modifications) .

- Molecular docking : Simulate binding poses in active sites (e.g., neuronal nitric oxide synthase) using AutoDock Vina or GOLD. Validate with MD simulations (AMBER/CHARMM) to assess stability .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Answer:

- Cross-validation : Replicate assays in orthogonal systems (e.g., recombinant enzymes vs. cell-based models) to rule out assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes or hepatocytes to check if discrepancies arise from differential metabolism .

- Structural analogs : Synthesize derivatives (e.g., replacing cyclopropane with spirocyclic groups) to isolate critical pharmacophores .

Advanced Question: What experimental protocols ensure compound stability during storage and handling?

Answer:

- Storage : Store at –20°C under argon in amber vials to prevent hydrolysis of the amide bond or oxidation of the cyclopropane ring .

- Handling : Use anhydrous solvents (e.g., dried DCM or THF) during synthesis to avoid decomposition .

- Stability monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

Advanced Question: How does stereochemistry at the cyclopropane or tetrahydropyran ring affect biological activity?

Answer:

- Stereoisomer synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to isolate enantiomers .

- Activity comparison : Test enantiomers in target assays (e.g., IC₅₀ differences ≥10-fold indicate stereospecific binding) .

- Structural analysis : Use X-ray crystallography or NOESY NMR to correlate absolute configuration with activity trends .

Advanced Question: What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the butanamide moiety for improved absorption .

- Formulation : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to bypass poor pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。